(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone
CAS No.:
Cat. No.: VC16326835
Molecular Formula: C21H18ClN3O
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN3O |
|---|---|
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-5-yl)methanone |
| Standard InChI | InChI=1S/C21H18ClN3O/c1-24-8-6-13-10-14(2-5-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)3-4-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3 |
| Standard InChI Key | OCGBQDMAIHVOTA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two fused heterocyclic systems:
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A chloro-substituted tetrahydropyrido[4,3-b]indole ring system, which incorporates a six-membered pyridine ring fused to an indole scaffold.
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A 1-methyl-1H-indol-5-yl group linked via a methanone bridge.
The chloro substituent at position 8 and the methyl group at position 1 of the indole moiety critically influence electronic distribution and steric interactions .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉ClN₄O |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | (8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone |
| CAS Registry Number | 1324068-75-8 |
The planar indole systems and partial saturation of the pyridoindole ring enhance membrane permeability, as predicted by computational models .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step organic transformations:
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Formation of the Tetrahydropyridoindole Core:
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Methanone Bridge Installation:
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Tryptamine, chloroacetone, HCl (80°C, 12 h) | 62 |
| Chlorination | Cl₂, AcOH (25°C, 6 h) | 78 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C, 24 h) | 45 |
| Oxidation | CrO₃, H₂SO₄, acetone (0°C, 2 h) | 83 |
Challenges in scalability include low yields during cross-coupling steps, attributed to steric hindrance from the methyl group .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar inhibition (IC₅₀ = 12.3 nM) against cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative disorders. Structural studies reveal that the chloro group forms a halogen bond with Thr33 in the ATP-binding pocket, while the methanone bridge stabilizes hydrophobic interactions .
Neurotransmitter Receptor Modulation
In radioligand binding assays, it demonstrates affinity for:
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Serotonin 5-HT₂A receptors (Kᵢ = 8.9 nM)
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Dopamine D₃ receptors (Kᵢ = 14.2 nM)
This dual activity suggests potential in treating schizophrenia and Parkinson’s disease.
Pharmacokinetic Profiling
ADMET Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.1 | HPLC |
| Plasma Protein Binding | 92.4% | Equilibrium dialysis |
| Metabolic Stability | t₁/₂ = 56 min (human) | Liver microsomes |
| Permeability (Caco-2) | 12.1 × 10⁻⁶ cm/s | Cell monolayer assay |
The methyl group on the indole moiety reduces first-pass metabolism by cytochrome P450 3A4 compared to des-methyl analogs .
Comparative Analysis with Analogues
Structure-Activity Relationships (SAR)
| Analogues | CDK5 IC₅₀ (nM) | 5-HT₂A Kᵢ (nM) | LogP |
|---|---|---|---|
| Des-chloro derivative | 89.7 | 23.4 | 2.8 |
| 1-Ethylindole variant | 15.3 | 9.1 | 3.5 |
| Methanone → Ethanol | >1000 | 45.6 | 1.9 |
The chloro substituent improves target engagement by 7-fold, while methyl substitution optimizes bioavailability .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from:
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Low yields in cross-coupling steps (<50%)
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Purification difficulties due to diastereomer formation
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